3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal
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Overview
Description
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal typically involves the condensation of an appropriate aldehyde with a quinoline derivative. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone or another aldehyde in the presence of a base to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to form an α,β-unsaturated aldehyde.
Mannich Reaction: This reaction involves the condensation of an aldehyde, an amine, and a ketone to form a β-amino carbonyl compound, which can be further modified to obtain the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways, gene expression, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinazoline: Another nitrogen-containing heterocycle with various applications.
Uniqueness
3-(3,4-Dihydroquinolin-1(2H)-yl)prop-2-enal is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
CAS No. |
185303-49-5 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-quinolin-1-yl)prop-2-enal |
InChI |
InChI=1S/C12H13NO/c14-10-4-9-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2 |
InChI Key |
DGPOXQMNRDJDHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=CC=O |
Origin of Product |
United States |
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